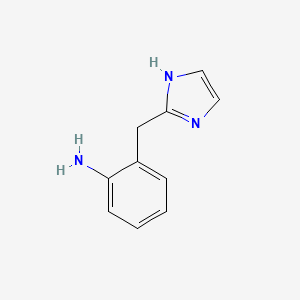

2-((1H-imidazol-2-yl)methyl)aniline

Description

2-((1H-Imidazol-2-yl)methyl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (aminophenyl group) linked via a methylene bridge (–CH₂–) to a 1H-imidazole ring. The imidazole ring, a five-membered structure with two nitrogen atoms at positions 1 and 3, confers basicity and hydrogen-bonding capabilities. The compound’s structure makes it a versatile intermediate in pharmaceutical and materials chemistry, particularly for designing ligands or bioactive molecules .

Properties

CAS No. |

87081-88-7 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H11N3/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) |

InChI Key |

KSKKEMJYPOUZKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC=CN2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound’s structural analogs vary in substituents, linker groups, and ring systems. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Differences and Implications

Linker Groups: The methylene bridge in this compound provides moderate flexibility compared to rigid direct linkages (e.g., 2-(2-Methyl-1H-imidazol-1-yl)aniline) or longer chains (e.g., ethoxy linker in ).

Substituent Effects: Electron-withdrawing groups like chlorine (e.g., ) reduce the electron density of the aniline ring, affecting reactivity in electrophilic substitutions.

Ring Systems :

Physicochemical Properties

- Solubility and Stability : Imidazole-containing compounds generally exhibit moderate water solubility due to the basic nitrogen atoms. Sulfanyl-linked analogs (e.g., ) may display lower solubility but higher lipid membrane permeability.

- Spectral Characterization : FTIR and ¹H NMR data for benzimidazole derivatives (e.g., ) confirm NH stretching (~3400 cm⁻¹) and aromatic C–H vibrations, while imidazole protons resonate at δ 7.2–7.8 ppm in DMSO-d₆ .

Critical Notes

Contradictions : While benzimidazole derivatives show anti-HCV activity , imidazole analogs may require structural optimization (e.g., fused rings or specific substituents) for similar efficacy.

Safety and Handling : Sulfanyl and chloro-substituted analogs (e.g., ) may pose toxicity risks, necessitating careful handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.